N,N-dimethyl-1-[5-(3-phenyl-1,2-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]methanesulfonamide
Description
N,N-dimethyl-1-[5-(3-phenyl-1,2-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]methanesulfonamide is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N,N-dimethyl-1-[5-(3-phenyl-1,2-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S/c1-18(2)23(19,20)9-13-15-14(22-17-13)12-8-11(16-21-12)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUUPTQPGLFMPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=NOC(=N1)C2=CC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-[5-(3-phenyl-1,2-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]methanesulfonamide typically involves multi-step reactions. One common approach starts with the preparation of the oxazole and oxadiazole rings, followed by their coupling with a sulfonamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent quality. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-[5-(3-phenyl-1,2-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule, enhancing its properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with varying functional groups .
Scientific Research Applications
N,N-dimethyl-1-[5-(3-phenyl-1,2-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-[5-(3-phenyl-1,2-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]methanesulfonamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and heterocyclic compounds with comparable structures, such as:
- N,N-dimethyl-4-(3-phenyl-5,6-dihydro-1,4-dioxane-2-yl)aniline
- N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide .
Uniqueness
What sets N,N-dimethyl-1-[5-(3-phenyl-1,2-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]methanesulfonamide apart is its unique combination of oxazole and oxadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
